N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide
Description
N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclobutyl group and a carboxamide functional group, along with a 3-chloro-4,5-dimethoxyphenyl moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-23-16-11-14(10-15(19)17(16)24-2)20-18(22)21-8-6-13(7-9-21)12-4-3-5-12/h10-13H,3-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJPEZMIYEUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)NC(=O)N2CCC(CC2)C3CCC3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides under basic conditions.
Attachment of the 3-chloro-4,5-dimethoxyphenyl Moiety: This step involves a nucleophilic aromatic substitution reaction where the piperidine derivative reacts with 3-chloro-4,5-dimethoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Disrupting Cellular Processes: Interfering with the normal functioning of cellular processes within target organisms.
Modulating Enzymatic Activity: Inhibiting or activating specific enzymes involved in metabolic pathways.
Binding to Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4,5-dimethoxyphenyl derivatives: These compounds share the same phenyl moiety and exhibit similar biological activities.
Cyclobutylpiperidine derivatives: Compounds with a cyclobutyl group attached to a piperidine ring, showing comparable chemical properties.
Uniqueness
N-(3-chloro-4,5-dimethoxyphenyl)-4-cyclobutylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
